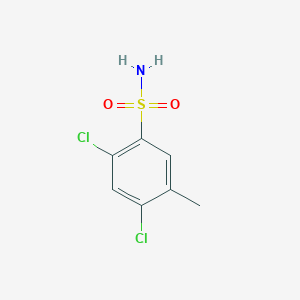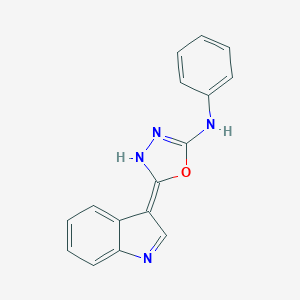
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine, also known as IDO, is a novel compound that has gained significant attention in the field of medicinal chemistry. IDO is a heterocyclic compound that contains an indole and an oxadiazole ring. It has shown promising results in scientific research for its potential application in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine is not fully understood, but it is believed to act as a kinase inhibitor. This compound inhibits the activity of various kinases, including AKT, ERK, and JNK. This inhibition leads to the activation of the AMPK pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, this compound has been found to have neuroprotective effects and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the research and development of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine. One potential direction is to explore its potential application in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop new synthesis methods for this compound that can improve its solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.
Métodos De Síntesis
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine can be synthesized using various methods, one of which is the condensation reaction between 2-phenyl-1H-indole-3-carbaldehyde and N-phenyl-1,2,4-oxadiazol-5-amine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as ethanol. The product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has shown promising results in scientific research for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, this compound has been found to have neuroprotective effects and can protect neurons from damage.
Propiedades
Fórmula molecular |
C16H12N4O |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine |
InChI |
InChI=1S/C16H12N4O/c1-2-6-11(7-3-1)18-16-20-19-15(21-16)13-10-17-14-9-5-4-8-12(13)14/h1-10,19H,(H,18,20)/b15-13+ |
Clave InChI |
MMSFPHZZXNPHIU-FYWRMAATSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NN/C(=C\3/C=NC4=CC=CC=C43)/O2 |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=NC4=CC=CC=C43)O2 |
SMILES canónico |
C1=CC=C(C=C1)NC2=NNC(=C3C=NC4=CC=CC=C43)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



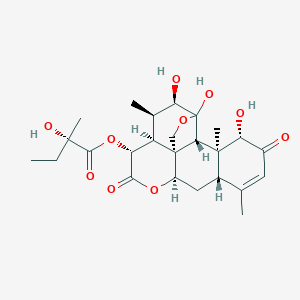
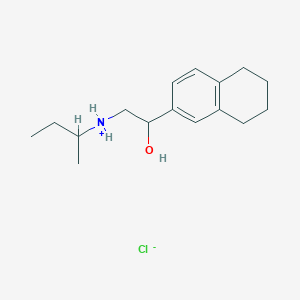
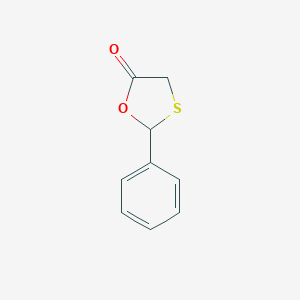
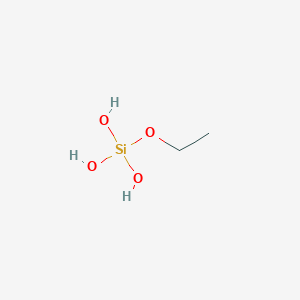

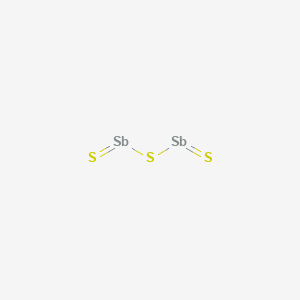
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)


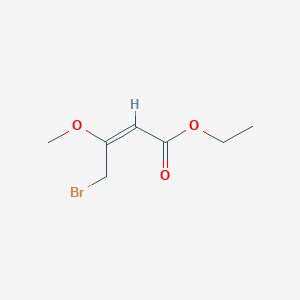
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
